3-Amino-N-(pyridin-2-ylmethyl)propanamide is an organic compound with the molecular formula and a molecular weight of 179.22 g/mol. It features an amino group, a pyridine ring, and a propanamide moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science . The compound is classified under amides due to the presence of the amide functional group, which is characterized by a carbonyl group attached to a nitrogen atom.
The synthesis of 3-amino-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction between 2-pyridinecarboxaldehyde and 3-aminopropanamide. This reaction is conducted under controlled conditions, often utilizing solvents such as ethanol or acetonitrile and may require catalysts to enhance yield .
The general synthetic route can be represented as follows:
This reaction can be optimized for higher yields through techniques such as refluxing, solvent evaporation, and recrystallization to purify the final product. Industrial processes may adapt these methods for large-scale production, focusing on efficiency and cost-effectiveness .
The molecular structure of 3-amino-N-(pyridin-2-ylmethyl)propanamide can be described using its IUPAC name and SMILES notation:
The structure consists of a propanamide backbone with an amino group at the third carbon and a pyridine ring substituted at the second position, which influences its reactivity and interaction with biological targets .
The compound's CAS number is 938515-13-0, and it has a purity of approximately 97% when commercially available. Its physical properties include a melting point that varies based on purity and synthesis method but typically falls within a defined range for amides .
3-amino-N-(pyridin-2-ylmethyl)propanamide can participate in several types of chemical reactions:
The specific conditions for these reactions vary but generally involve controlling temperature, pressure, and the presence of solvents or catalysts to achieve desired outcomes. The products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for 3-amino-N-(pyridin-2-ylmethyl)propanamide primarily involves its ability to interact with biological macromolecules. It can bind to enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial or anticancer activities, depending on the target proteins involved . The specific pathways are often explored through molecular docking studies that simulate how the compound interacts at the molecular level.
The compound exhibits typical characteristics of amides, such as stability under various conditions and solubility in polar solvents. Its reactivity profile allows it to participate in diverse chemical transformations, making it suitable for further synthetic applications in organic chemistry .
3-amino-N-(pyridin-2-ylmethyl)propanamide has several scientific applications:
The design of 3-amino-N-(pyridin-2-ylmethyl)propanamide (PMPA) and related analogs follows coordination-geometry-driven strategies to replicate human serum albumin’s (HSA) metal-binding functions. These ligands incorporate three critical elements:
Thermodynamic optimization targets neutral ligands at physiological pH (7.4) to enable blood-brain barrier penetration—a requirement for Alzheimer’s therapy. PMPA’s pKa values (~4.0 for pyridyl; ~9.5 for amine) ensure predominantly zwitterionic forms (NH₃⁺/Npy) at pH 7.4, analogous to HSA’s native histidine coordination [5] [6]. Computational modeling prioritizes tridentate scaffolds over tetradentate systems (e.g., DPMGA) to avoid excessive binding strength that disrupts copper homeostasis [5].
Table 1: Design Parameters for Albumin-Mimetic Ligands
Structural Feature | Role in Mimicry | Biological Relevance |
---|---|---|
Primary amine | Anchor for Cu(II) coordination | Mimics His³ imidazole in HSA |
Pyridyl group | Planar geometry stabilization | Enhances Cu(II)/Zn(II) selectivity |
Amide spacer | Tether flexibility control | Adjusts binding cavity depth |
Neutral charge (pH 7.4) | BBB permeability | Enables CNS targeting |
PMPA’s molecular architecture directly emulates the N-terminal ATCUN motif (amino-terminal Cu(II)- and Ni(II)-binding site) of albumin, characterized by the Asp¹-Ala²-His³ sequence. Key analogies include:
Spectroscopic analyses confirm geometric congruence between PMPA-Cu(II) complexes and HSA-Cu(II):
Table 2: Comparative Analysis of HSA vs. PMPA Metal-Binding Sites
Parameter | HSA ATCUN Site | PMPA Complex |
---|---|---|
Primary donors | His³-imidazole, Asp¹-COO⁻, peptide-N | Pyridine-N, amine-N, amide-O |
Cu(II) logβ | 10.0–10.3 [5] | 10.8 [5] |
Protonation sequence | Imidazole (pKa 6.5) → amine (pKa 9.8) | Pyridine (pKa ~4.0) → amine (pKa ~9.5) |
Predominant species at pH 7.4 | [CuH₋₂L] (neutral) | [CuL] (neutral) |
The pyridyl-amino-amide triad in PMPA confers exceptional selectivity for Cu(II) over competing biological ions (Zn(II), Ca(II), Ni(II)) via three mechanisms:
Quantitative specificity studies reveal:
\Delta \log K = \log K_{Cu} - \log K_{Zn} = 7.7 \text{ for PMPA}
This exceeds Aβ peptide’s Δlog K of 4.0, enabling efficient Cu(II) extraction from amyloid plaques [5]. Spectrophotometric titrations demonstrate:
Table 3: Metal-Binding Selectivity Profile of Pyridyl-Amino-Amide Ligands
Ligand | Cu(II) logβ | Zn(II) logβ | Cu(II)/Zn(II) Selectivity (Δlog K) | λₘₐₓ (CuL) |
---|---|---|---|---|
PMPA | 10.8 | 3.1 | 7.7 | 625 nm |
DPMGA (tetradentate analog) | 14.2 | 5.8 | 8.4 | 635 nm |
ENDIP (non-amide reference) | 12.9 | 8.5 | 4.4 | 640 nm |
Biomedical Implications: PMPA’s Cu(II) specificity enables:
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